Cas no 459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride)

459-01-8 structure
Productnaam:1-(4-Fluorophenyl)propan-2-amine hydrochloride
1-(4-Fluorophenyl)propan-2-amine hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(4-Fluorophenyl)propan-2-amine hydrochloride
- 1-(4-fluorophenyl)propan-2-aMine HCl
- p-Fluoro-alpha-methylphenethylamine hydrochloride
- A-methylbenzeneethanamine hydrochloride
- UNII-YIJ78M8D5Q
- AS-45738
- CHEMBL1984078
- 1-(4-Fluorophenyl)-2-Propanamine HCl
- YIJ78M8D5Q
- 4-fluoro-
- NSC93735
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE, (+/-)-
- 1-(4-fluorophenyl)-2-propanamine hydrochloride
- Benzeneethanamine, p-fluoro-alpha-methyl-, hydrochloride
- 64609-06-9
- BL000373
- NSC-93735
- 2-Amino-1-(4-fluorophenyl)propane Hydrochloride
- d,l-4-Fluoroamphetamine.HCl, 1mg/ml in Methanol
- 1-(4-fluorophenyl)propan-2-amine;hydrochloride
- J-503317
- 4-Fluoroamphetamine Hydrochloride 1.0 mg/ml in Methanol (as free base)
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE
- 4-Fluoroamphetamine HCl
- DTXSID101348050
- p-fluoro-amphetamine hydrochloride salt
- Q27294541
- p-Fluoroamphetamine hydrochloride
- Phenethylamine, p-fluoro-alpha-methyl-, hydrochloride
- 4-Fluoro-alpha-methylbenzeneethanamine hydrochloride
- SCHEMBL15940967
- AKOS005255228
- PD019750
- 459-01-8
- rac 4-Fluoro Amphetamine Hydrochloride
- A826920
- BENZENEETHANAMINE, 4-FLUORO-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
- d,l-4-Fluoroamphetamine.HCl
-
- Inchi: 1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
- InChI-sleutel: GKWYMWZWSCKSMT-UHFFFAOYSA-N
- LACHT: CC(N)CC1=CC=C(F)C=C1.Cl
Berekende eigenschappen
- Exacte massa: 189.07200
- Monoisotopische massa: 189.072
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 108
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26A^2
Experimentele eigenschappen
- Dichtheid: 1.042g/cm3
- Kookpunt: 215.2ºC at 760mmHg
- Vlampunt: 93.6ºC
- PSA: 26.02000
- LogboekP: 3.21770
1-(4-Fluorophenyl)propan-2-amine hydrochloride Beveiligingsinformatie
- Gevaarverklaring: Irritant
-
Identificatie van gevaarlijk materiaal:
1-(4-Fluorophenyl)propan-2-amine hydrochloride Gerelateerde literatuur
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride) Gerelateerde producten
- 1485656-35-6(4-(quinolin-2-yl)butan-2-ol)
- 2445792-41-4(5-Ethynyl-3-(1-methylethyl)isoxazole)
- 1912390-10-3(tert-butyl (2S)-2-amino-4-cyclohexylbutanoate)
- 2764019-45-4(2-[4-Acetyl-5-(trifluoromethyl)morpholin-2-yl]acetic acid)
- 236102-72-0(2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid)
- 7009-61-2(dodecyl(2-hydroxyethyl)dimethylazanium bromide)
- 23647-14-5(Trisodium 2-(4-Sulfophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonate)
- 26423-00-7(N-Butyl-6-chloropyrimidin-4-amine)
- 1783368-97-7(4-(Bromomethyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazole)
- 82776-23-6((1S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine)
Aanbevolen leveranciers
上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Wuhan Comings Biotechnology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
